(S)-4-Bromostyrene oxide
Overview
Description
(S)-4-Bromostyrene oxide is a chiral epoxide that has gained significant attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. This compound is highly versatile and can be used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
Toxicity Studies : Styrene and its derivatives, including 4-Bromostyrene, have been studied for their toxicity. A study found that the cytotoxicity of styrene and halogenated styrene derivatives, including 4-bromostyrene, in CYP2E1 transgenic cells followed the order 4-bromostyrene>4-chlorostyrene>4-fluorostyrene≈styrene. This provides insight into the roles of the biochemical and chemical properties of styrene in its cytotoxicity (Chung, Shen, Jiang, Yuan, & Zheng, 2012).
Material Science Applications : In polymer science, 4-Bromostyrene derivatives have been used to study phase behavior in blends with other polymers. For instance, the copolymers of styrene with ortho- or para-bromostyrene showed different blend behavior with sulfonylated poly(2,6-dimethyl-1,4-phenylene oxide), indicating the importance of molecular structure in determining the physical properties of polymer blends (Vuković et al., 1998).
Surface Science : The use of 4-Bromostyrene derivatives has been explored in surface science, particularly in the study of thin films. Spinodal decomposition in thin films of a blend of deuterated polystyrene and poly(styrene-co-4-bromostyrene) was investigated to understand demixing behavior on different surfaces (Bruder & Brenn, 1992).
Surface Chemistry and Catalysis : Studies have explored the surface chemistry and catalysis on well-defined epitaxial iron-oxide layers, with relevance to the dehydrogenation of ethylbenzene to styrene in the presence of steam. This research provides insights into the catalytic function of semiconducting oxides in general (Weiss & Ranke, 2002).
Mutagenicity Research : The mutagenic potencies of styrene oxide derivatives, including p-bromostyrene oxide, were assessed in bacterial test systems. This research provides insights into the relationship between chemical reactivity and mutagenic effects, which is crucial in understanding the biological impacts of these compounds (Sugiura & Goto, 1981).
Flame Retardant Systems : Brominated flame retardants, including those related to bromostyrene, play a significant role in the electronics industry for producing housings for electronic devices. Research in this area focuses on developing new flame retardant systems to meet the demanding requirements of this industry (Finberg, Yaakov, & Georlette, 1999).
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-68-1, 148684-05-3 | |
Record name | (2R)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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